

An In-depth Technical Guide to (2-Chloro-5-methoxyphenyl)methanol

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Compound of Interest

Compound Name: (2-Chloro-5-methoxyphenyl)methanol

Cat. No.: B180089

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CAS Number: 101252-66-8

This guide provides a comprehensive technical overview of **(2-Chloro-5-methoxyphenyl)methanol**, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, safety and handling protocols, synthesis methodologies, and its role as a valuable building block in the synthesis of bioactive molecules.

Core Chemical Identity and Properties

(2-Chloro-5-methoxyphenyl)methanol, a substituted benzyl alcohol, is a solid at room temperature.^[1] Its core structure features a benzene ring substituted with a chloro group, a methoxy group, and a hydroxymethyl group. This unique arrangement of functional groups imparts specific reactivity and properties that are valuable in organic synthesis.

Table 1: Chemical and Physical Properties of **(2-Chloro-5-methoxyphenyl)methanol**

Property	Value	Source
CAS Number	101252-66-8	[1]
Molecular Formula	C ₈ H ₉ ClO ₂	[1]
Molecular Weight	172.61 g/mol	[1]
Appearance	Solid	[1]
InChI	1S/C8H9ClO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3	[1]
SMILES	<chem>COC1=CC(CO)=C(C=C1)Cl</chem>	[1]

Note: Detailed experimental data on melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should determine these properties experimentally as needed for their specific applications.

Safety and Handling: A Self-Validating System

As with any chemical reagent, adherence to strict safety protocols is paramount when handling **(2-Chloro-5-methoxyphenyl)methanol**. The Globally Harmonized System (GHS) classifications indicate that this compound is harmful if swallowed and causes serious eye irritation.[1]

Table 2: GHS Hazard Information for **(2-Chloro-5-methoxyphenyl)methanol**

Hazard	Code	Description
Pictogram	GHS07 (Exclamation Mark)	[1]
Signal Word	Warning	[1]
Hazard Statements	H302	Harmful if swallowed. [1]
H319	Causes serious eye irritation. [1]	
Precautionary Statements	P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

A self-validating safety system for handling this compound involves the following key pillars:

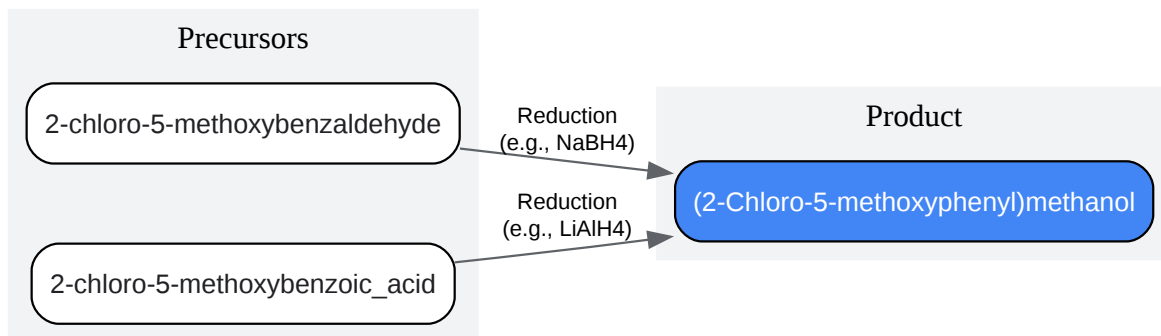
- **Engineering Controls:** All manipulations should be performed in a well-ventilated fume hood to minimize inhalation exposure.
- **Personal Protective Equipment (PPE):** Standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.
- **Storage:** Store in a cool, dry place away from incompatible materials. The compound is classified under Storage Class 11: Combustible Solids.[\[1\]](#)
- **Spill and Waste Management:** In case of a spill, absorb with an inert material and dispose of it as hazardous waste in accordance with local regulations.

Synthesis Methodologies: From Precursors to Product

(2-Chloro-5-methoxyphenyl)methanol is typically synthesized through the reduction of the corresponding aldehyde or carboxylic acid. The choice of starting material and reducing agent can be tailored based on availability, cost, and desired scale.

Synthetic Pathway Overview

The primary retrosynthetic disconnections for **(2-Chloro-5-methoxyphenyl)methanol** lead back to two commercially available precursors: 2-chloro-5-methoxybenzaldehyde and 2-chloro-5-methoxybenzoic acid.



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Caption: Synthetic routes to **(2-Chloro-5-methoxyphenyl)methanol**.

Experimental Protocol: Reduction of 2-chloro-5-methoxybenzaldehyde

This protocol outlines a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent.

Step-by-Step Methodology:

- Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature.
- Cooling:** Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reduction and minimize side reactions.
- Addition of Reducing Agent:** Slowly add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and

prevent excessive foaming.

- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
- **Workup:** Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- **Final Purification:** Purify the crude **(2-Chloro-5-methoxyphenyl)methanol** by column chromatography on silica gel or recrystallization to obtain the final product.

Justification of Experimental Choices:

- **Sodium Borohydride (NaBH₄):** Chosen for its chemoselectivity in reducing aldehydes and ketones without affecting other functional groups like esters or carboxylic acids. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride.
- **Methanol/Ethanol as Solvent:** These protic solvents are suitable for NaBH₄ reductions and help to protonate the intermediate alkoxide to form the final alcohol product.
- **Ice-Bath Cooling:** Essential for controlling the reaction's exothermicity, which prevents the formation of byproducts and ensures a higher yield of the desired product.

Applications in Drug Discovery and Medicinal Chemistry

The 2-chloro-5-methoxyphenyl moiety is a recurring structural motif in a variety of biologically active molecules. The presence of both a halogen (chlorine) and an electron-donating group

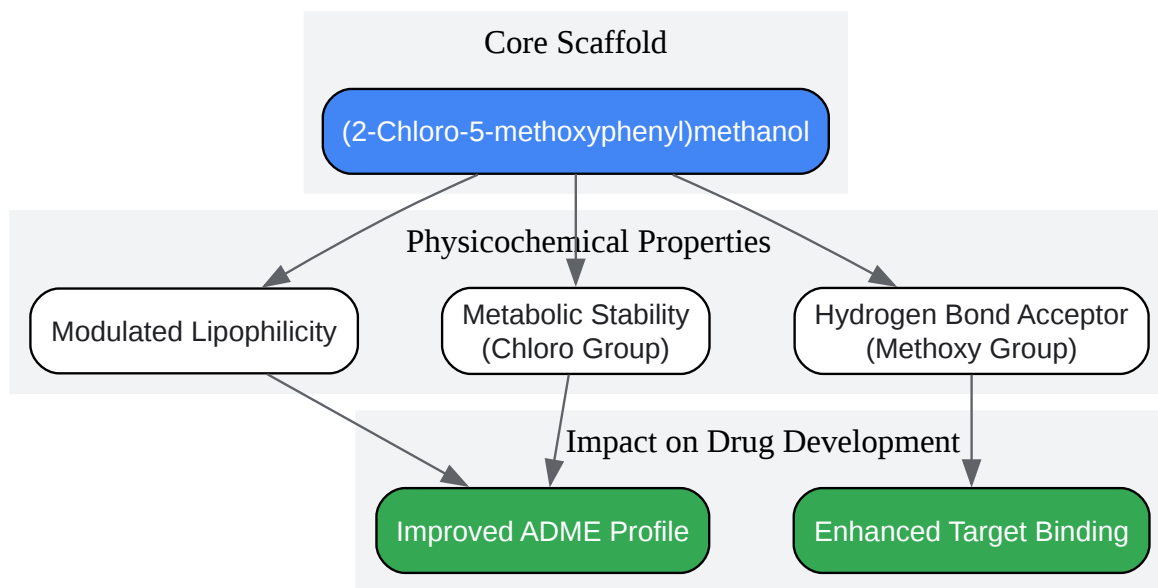
(methoxy) on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

While direct synthesis of a marketed drug from **(2-Chloro-5-methoxyphenyl)methanol** is not prominently documented, its structural analogues and derivatives are key components in the synthesis of various therapeutic agents. For instance, related chloromethoxy-substituted aromatic compounds are utilized as building blocks in the development of pharmaceuticals and agrochemicals.[2]

The strategic placement of chloro and methoxy groups can impact:

- **Metabolic Stability:** The chloro group can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
- **Binding Affinity:** The methoxy group can act as a hydrogen bond acceptor, enhancing the interaction of the molecule with its biological target.
- **Lipophilicity:** The combination of these groups allows for fine-tuning of the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

A notable example of a related structure's application is in the synthesis of nematocidal sulfonamides, where 2-chloro-5-methoxybenzenesulfonamide is a key intermediate.[3] This highlights the importance of the 2-chloro-5-methoxyphenyl scaffold in the development of bioactive compounds.



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Sources

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